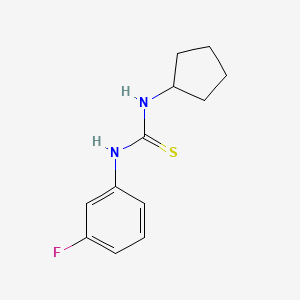
N-cyclopentyl-N'-(3-fluorophenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-N'-(3-fluorophenyl)thiourea, also known as CPI-455, is a chemical compound that has been studied for its potential therapeutic applications in various diseases. This compound belongs to the class of thioureas and has been synthesized using various methods.
Scientific Research Applications
N-cyclopentyl-N'-(3-fluorophenyl)thiourea has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In diabetes, this compound has been shown to improve glucose tolerance and insulin sensitivity. In inflammation, this compound has been shown to reduce the production of inflammatory cytokines.
Mechanism of Action
N-cyclopentyl-N'-(3-fluorophenyl)thiourea exerts its therapeutic effects by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a key role in the development and progression of various diseases, including cancer, diabetes, and inflammation. By inhibiting the activity of BRD4, this compound can modulate the expression of various genes involved in these diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer, this compound has been shown to induce cell cycle arrest and apoptosis by modulating the expression of various genes involved in these processes. In diabetes, this compound has been shown to improve glucose tolerance and insulin sensitivity by modulating the expression of genes involved in glucose metabolism. In inflammation, this compound has been shown to reduce the production of inflammatory cytokines by modulating the expression of genes involved in the immune response.
Advantages and Limitations for Lab Experiments
N-cyclopentyl-N'-(3-fluorophenyl)thiourea has several advantages for lab experiments, including its high purity and yield, its ability to inhibit the activity of BRD4, and its potential therapeutic applications in various diseases. However, this compound also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Future Directions
There are several future directions for the study of N-cyclopentyl-N'-(3-fluorophenyl)thiourea. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. Another direction is to study its pharmacokinetics and pharmacodynamics to determine its optimal dosage and administration. Additionally, further studies are needed to determine its potential toxicity and side effects. Finally, the development of new synthesis methods for this compound may also be explored to improve its purity and yield.
Synthesis Methods
N-cyclopentyl-N'-(3-fluorophenyl)thiourea has been synthesized using various methods, including a one-pot reaction of cyclopentyl isocyanate and 3-fluorophenyl isothiocyanate. Another method involves the reaction of cyclopentyl isocyanate with 3-fluorophenyl isocyanate followed by the reaction with ammonium thiocyanate. These methods have been reported to yield this compound with good purity and yield.
Properties
IUPAC Name |
1-cyclopentyl-3-(3-fluorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2S/c13-9-4-3-7-11(8-9)15-12(16)14-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZREXDLPIPWIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-nitro-1,3-benzodioxole-5-carbaldehyde {6-[(2-fluorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5772599.png)
![ethyl {[2-(3-methylphenyl)-5,6,7,8-tetrahydro-4-quinazolinyl]thio}acetate](/img/structure/B5772604.png)
![4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]morpholine](/img/structure/B5772607.png)
![5-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-furamide](/img/structure/B5772614.png)

![{[acetyl(ethyl)amino]methyl}[(2-oxo-1-pyrrolidinyl)methyl]phosphinic acid](/img/structure/B5772626.png)
![4-(1,3-benzodioxol-5-yloxy)-2-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B5772627.png)
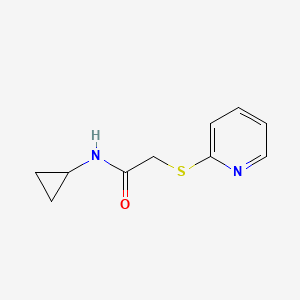

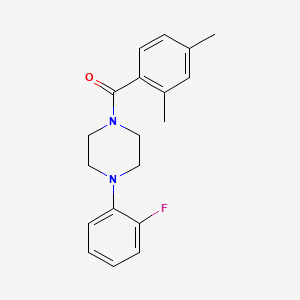
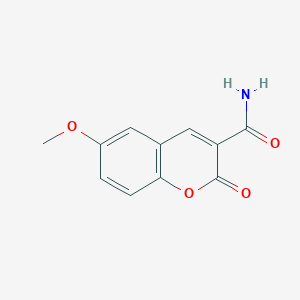
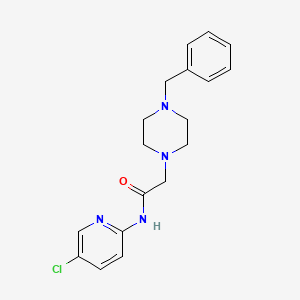
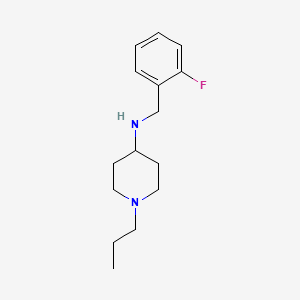
![4-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5772666.png)
